molecular formula C13H17FN2O2 B7514364 N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide

N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide

Cat. No. B7514364
M. Wt: 252.28 g/mol
InChI Key: MWCLRBXQCBSPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide, also known as FMM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMM has been found to exhibit promising anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to reduce pain sensitivity. N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective compound for research. N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has also been found to have a good safety profile, with no significant adverse effects observed in animal studies. However, N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in vivo. Additionally, N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the research on N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide. One potential direction is the development of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide-based drugs for the treatment of inflammatory and painful conditions. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide in humans, to establish its safety and efficacy. Additionally, the mechanism of action of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide could be further elucidated through molecular and cellular studies. Finally, the synthesis and purification of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide could be optimized to increase the yield and purity of the product.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide involves the reaction between 2-fluoroaniline and 2-methylmorpholine-4-carboxylic acid, followed by the addition of acetic anhydride. The final product is obtained through purification using column chromatography. The synthesis of N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has been reported in several studies, and the purity and yield of the product have been optimized through various methods.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. In particular, N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce pain sensitivity in animal models.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-10-8-16(6-7-18-10)9-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLRBXQCBSPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(2-methylmorpholin-4-yl)acetamide

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